[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid
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Overview
Description
[2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid: is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid typically involves the condensation of 3-chloro-4-methylaniline with a thiazole derivative. One common method includes the reaction of 3-chloro-4-methylaniline with 2-bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the aniline ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the chloro group, converting it to a methyl group using reagents like lithium aluminum hydride.
Substitution: The chloro group in the aniline ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium thiolate are commonly used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride
Substitution Reagents: Sodium methoxide, potassium thiolate
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes
Reduction: Formation of methyl-substituted derivatives
Substitution: Formation of various substituted aniline derivatives
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex thiazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain cancers and inflammatory diseases due to its ability to modulate specific molecular targets.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as a building block for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects in disease treatment.
Comparison with Similar Compounds
- [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid
- [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]propionic acid
- [2-(3-Chloro-4-methylanilino)-1,3-thiazol-4-yl]butyric acid
Comparison: While these compounds share a common thiazole and aniline structure, they differ in the length and nature of the acetic acid side chain. This variation can influence their chemical reactivity, biological activity, and potential applications. This compound is unique due to its specific acetic acid moiety, which may confer distinct properties in terms of solubility, stability, and interaction with molecular targets.
Properties
CAS No. |
918341-89-6 |
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Molecular Formula |
C12H11ClN2O2S |
Molecular Weight |
282.75 g/mol |
IUPAC Name |
2-[2-(3-chloro-4-methylanilino)-1,3-thiazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H11ClN2O2S/c1-7-2-3-8(4-10(7)13)14-12-15-9(6-18-12)5-11(16)17/h2-4,6H,5H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
LCPLXZPFNGYQSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CS2)CC(=O)O)Cl |
Origin of Product |
United States |
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